Technical Guide: RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5)
Technical Guide: RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5)
Precision Catalysis for Asymmetric Hydrogenation[1][2][3][4]
Executive Summary
RuCl2[(R)-dm-segphos][(R)-daipen] (CAS 944450-43-5) represents a pinnacle in "privileged" chiral catalyst design.[1][2] It combines the sterically demanding DM-SEGPHOS diphosphine ligand with the DAIPEN diamine ligand coordinated to a Ruthenium(II) center.[1][2]
This complex is engineered specifically for the asymmetric hydrogenation of simple ketones , aryl-alkyl ketones, and heteroaryl ketones where traditional Ru-BINAP systems fail to achieve high enantioselectivity due to a lack of secondary coordination sites.[1] By leveraging the Metal-Ligand Bifunctional (MLB) mechanism, this catalyst operates via an outer-sphere pathway, enabling high turnover numbers (TON) and enantiomeric excesses (ee) often exceeding 99%.[1][2]
Part 1: Catalyst Architecture & Mechanistic Insight
1.1 Structural Components
The efficacy of CAS 944450-43-5 is derived from the synergistic interplay between its two chiral ligands:[1][2][3]
| Component | Chemical Identity | Function |
| Metal Center | Ruthenium (II) | Acts as the hydride carrier; d6 low-spin octahedral geometry in active species.[1][2] |
| Diphosphine | (R)-DM-SEGPHOS | Steric Enforcer: The 3,5-di-tert-butyl-4-methoxyphenyl groups create a narrow, rigid chiral pocket.[1][2] The small dihedral angle of the bi-1,3-benzodioxole backbone minimizes conformational flexibility, superior to BINAP. |
| Diamine | (R)-DAIPEN | Mechanistic Driver: The NH protons are non-innocent.[1][2] They form a hydrogen bond network with the substrate, facilitating the concerted transfer of H+ and H-. |
1.2 The "NH Effect" and Bifunctional Catalysis
Unlike traditional hydrogenation where the substrate binds directly to the metal (inner-sphere), this catalyst utilizes an outer-sphere mechanism .[1][2] The ketone substrate does not bind to the Ruthenium. Instead, the Ruthenium hydride (Ru-H) and the amine proton (N-H) are transferred simultaneously to the C=O bond.[2]
Key Mechanistic Advantages:
-
Chemo-selectivity: Reduces ketones in the presence of olefins or halides.[2]
-
Rate Acceleration: The N-H hydrogen bonding lowers the activation energy for the transition state.
1.3 Mechanistic Pathway (Diagram)
Figure 1: The Metal-Ligand Bifunctional catalytic cycle.[1][2] The base activates the pre-catalyst.[4] The cycle toggles between the 18e- dihydride and the 16e- amido species.[1][2]
Part 2: Substrate Scope & Performance[2][3][4][7]
This catalyst is particularly "privileged" for bulky aryl ketones due to the DM-SEGPHOS ligand.
| Substrate Class | Example | Typical Conditions | Expected ee% |
| Simple Aryl Ketones | Acetophenone | 8 atm H2, IPA, 25°C | >98% |
| Bulky Aryl Ketones | o-Methylacetophenone | 10-20 atm H2, IPA | >95% (Superior to BINAP) |
| Heteroaryl Ketones | 2-Acetylpyridine | 8 atm H2, IPA/Base | >96% |
| Cyclic Ketones | Tetralone derivatives | 10 atm H2, MeOH | >97% |
| Dynamic Kinetic Resolution | 2-Substituted Cyclohexanones | 10 atm H2, IPA, Base | >90% (dr >95:[1][2][5]5) |
Part 3: Operational Protocol
Safety Warning: RuCl2[(R)-dm-segphos][(R)-daipen] is air-sensitive in solution.[1][2] While the solid is relatively stable, all catalytic runs must be performed under an inert atmosphere (Argon or Nitrogen) until the hydrogenation is complete.
3.1 Standard Hydrogenation Workflow
Scale: 1.0 mmol Substrate (Example) S/C Ratio: 1000:1 to 2000:1[1][2]
-
Preparation of Catalyst Solution:
-
Substrate Preparation:
-
Weigh 1.0 mmol of the ketone substrate into a hydrogenation vessel (autoclave glass liner).
-
Add 4.0 mL of degassed IPA.
-
-
Activation (Crucial Step):
-
Reaction:
-
Transfer the catalyst solution to the substrate vessel.
-
Seal the autoclave. Purge with H2 gas (3 cycles).
-
Pressurize to 8–10 atm (approx 120-150 psi).
-
Stir vigorously at 25°C – 30°C for 6–12 hours.
-
-
Workup:
-
Vent H2 gas carefully.
-
Concentrate solvent under reduced pressure.
-
Pass through a short silica plug to remove Ruthenium residuals.
-
3.2 Experimental Logic Flow (Diagram)
Figure 2: Operational workflow emphasizing the requirement for inert atmosphere handling and base activation.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O2/H2O) | Ensure solvents are anhydrous and degassed.[1][2] Increase S/C loading slightly. |
| Low Conversion | Insufficient Base | The pre-catalyst (RuCl2) is inactive without base. Ensure Base:Ru > 10:1. |
| Low ee% | Racemization of product | Some products are sensitive to base. Reduce base concentration or switch to a weaker base (K2CO3) if possible. |
| Slow Reaction | Steric bulk of substrate | Increase H2 pressure (up to 50 atm) or temperature (up to 50°C).[2] Note: Higher T can lower ee. |
| Solubility Issues | Non-polar substrate | Use a co-solvent mixture: IPA/Toluene or IPA/THF (1:1).[2] |
Solvent Selection:
-
2-Propanol (IPA): The gold standard.[1][2] It acts as a secondary hydrogen source and stabilizes the catalytic intermediates.
-
Methanol: Faster rates for smaller substrates but can lead to lower ee% for bulky ketones.
-
Toluene: Use only as a co-solvent for solubility; pure toluene often results in poor activity due to lack of proton shuttling capability.
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link
-
Takasago International Corporation. (n.d.).[2][6][7] Ru-Catalysts for Asymmetric Hydrogenation: SEGPHOS® Ligands.[2][7][8][9][10] Takasago Technical Brochure. Link
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen).[2][11] Journal of the American Chemical Society.[7] Link[1][2]
-
Sigma-Aldrich. (2024).[2] RuCl2[(R)-dm-segphos®][(R)-daipen] Product Detail & Safety Data Sheet.[1][2] Link
-
Saito, T., Yokozawa, T., Ishizaki, T., Moroi, T., Sayo, N., Miura, T., & Kumobayashi, H. (2001). Synthesis of DM-SEGPHOS and its Application to Asymmetric Hydrogenation. Advanced Synthesis & Catalysis. Link
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- 9. Dichloro{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II) RuCl2[(R)-dm-segphos][(R)-daipen] Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
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